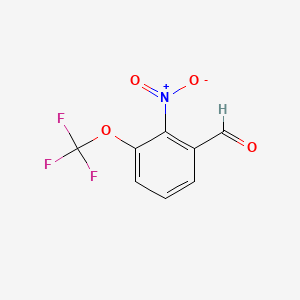
cis,cis,cis-9,12,15-Heneicosatrienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9(Z),12(Z),15(Z)-Heneicosatrienoic acid: is a polyunsaturated fatty acid with a 21-carbon backbone and three cis double bonds located at the 9th, 12th, and 15th positions. This compound is part of the broader class of unsaturated fatty acids, which are known for their roles in various biological processes and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available fatty acids or their derivatives.
Chain Elongation: The carbon chain is elongated using methods such as the Wittig reaction or olefin metathesis.
Introduction of Double Bonds: The double bonds are introduced through selective hydrogenation or dehydrogenation reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of 9(Z),12(Z),15(Z)-Heneicosatrienoic acid may involve biotechnological approaches, such as the use of genetically modified microorganisms or plants that can produce the compound in large quantities. These methods are often more sustainable and cost-effective compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
9(Z),12(Z),15(Z)-Heneicosatrienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides, epoxides, or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated fatty acids.
Substitution: The hydrogen atoms on the double bonds can be substituted with other functional groups through reactions like halogenation or hydroxylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Halogenation can be achieved using halogens like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
Oxidation: Hydroperoxides, epoxides, and alcohols.
Reduction: Saturated fatty acids.
Substitution: Halogenated or hydroxylated derivatives.
Aplicaciones Científicas De Investigación
9(Z),12(Z),15(Z)-Heneicosatrienoic acid has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biodegradable polymers, lubricants, and surfactants.
Mecanismo De Acción
The mechanism by which 9(Z),12(Z),15(Z)-Heneicosatrienoic acid exerts its effects involves its interaction with cell membranes and signaling pathways. The compound can modulate the fluidity and permeability of cell membranes, affecting various cellular processes. Additionally, it may interact with specific receptors and enzymes, influencing pathways related to inflammation, lipid metabolism, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Linoleic Acid: An 18-carbon fatty acid with two cis double bonds at the 9th and 12th positions.
α-Linolenic Acid: An 18-carbon fatty acid with three cis double bonds at the 9th, 12th, and 15th positions.
Arachidonic Acid: A 20-carbon fatty acid with four cis double bonds at the 5th, 8th, 11th, and 14th positions.
Uniqueness
9(Z),12(Z),15(Z)-Heneicosatrienoic acid is unique due to its longer carbon chain and specific arrangement of double bonds, which confer distinct physical and chemical properties. These unique features make it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C21H36O2 |
|---|---|
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(9Z,12Z,15Z)-henicosa-9,12,15-trienoic acid |
InChI |
InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h6-7,9-10,12-13H,2-5,8,11,14-20H2,1H3,(H,22,23)/b7-6-,10-9-,13-12- |
Clave InChI |
WHLKAPQFQWYTAL-QNEBEIHSSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O |
SMILES canónico |
CCCCCC=CCC=CCC=CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



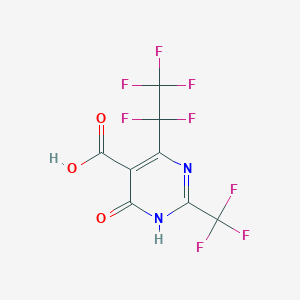
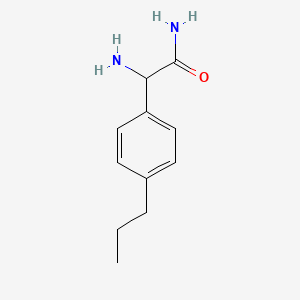
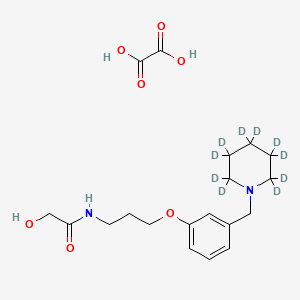
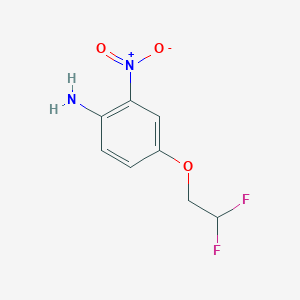
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-non-8-enyl-3-oxotridec-12-enoate](/img/structure/B13433233.png)
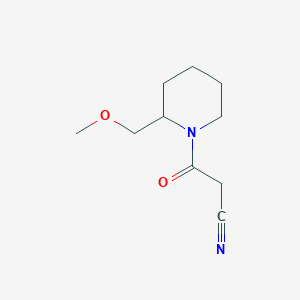
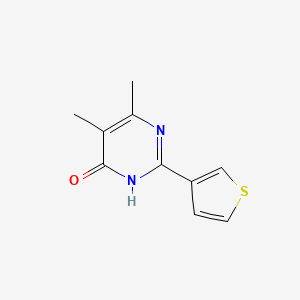
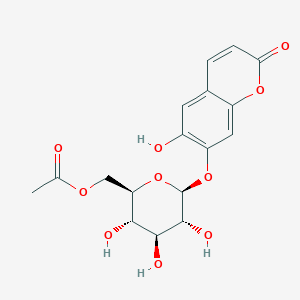
![[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl hydrogen carbonate](/img/structure/B13433251.png)
![(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile](/img/structure/B13433262.png)
amino}butanoic acid](/img/structure/B13433266.png)

